trimethoxychlorosilane

描述

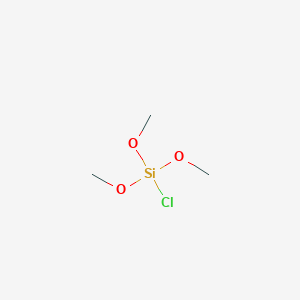

trimethoxychlorosilane is an organosilicon compound with the molecular formula C3H9ClO3Si. It is a colorless liquid that is commonly used in organic synthesis and material science. The compound is known for its reactivity and versatility, making it a valuable reagent in various chemical processes .

准备方法

trimethoxychlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of tetrachlorosilane with anhydrous methanol. The reaction is carried out under an inert atmosphere, such as argon, to prevent moisture from interfering with the process. The mixture is stirred for about 30 minutes to ensure complete reaction . Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .

化学反应分析

trimethoxychlorosilane undergoes various types of chemical reactions, including hydrolysis, condensation, and substitution reactions.

Hydrolysis: When exposed to water, chlorotrimethoxysilane hydrolyzes to form methanol and silanol groups. This reaction is highly exothermic and must be controlled to prevent violent reactions.

Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

Substitution: This compound can react with nucleophiles, such as alcohols and amines, to replace the chlorine atom with other functional groups

Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Surface Modification

TMCS is extensively employed for modifying surfaces to enhance their hydrophobicity and chemical resistance. The following are key aspects of its application in surface modification:

- Self-Assembled Monolayers (SAMs): TMCS facilitates the formation of SAMs on substrates, which are crucial for creating tailored interfaces for further functionalization or adhesion processes. This is particularly valuable in microelectronics and sensor technology .

- Hydrophobic Coatings: Studies have shown that TMCS can be used to create superhydrophobic coatings with contact angles exceeding 165°, making them suitable for self-cleaning applications in construction materials . These coatings demonstrate excellent durability and resistance to environmental factors.

- Silylation of Silica Aerogels: TMCS modifies the surface properties of silica aerogels, significantly altering their surface free energy and hydrophobicity. By varying TMCS concentrations, researchers have achieved contact angles from 123° to 155°, enhancing their utility in biotechnological applications .

Organic Synthesis

In organic chemistry, TMCS serves as a silylating agent, introducing trimethylsilyl (TMS) groups into organic molecules. This process improves the volatility and stability of compounds, facilitating their analysis and characterization:

- Derivatization in GC/MS: TMCS is commonly used as a derivatization reagent in gas chromatography/mass spectrometry (GC/MS) to enhance the detectability of polar compounds, thereby improving analytical outcomes .

- Silylation Reactions: Research has demonstrated that TMCS can effectively silylate calcium hydroxide, leading to modified materials with enhanced properties. The reaction kinetics and mechanisms involved have been studied extensively using gas-liquid chromatography .

Material Science

TMCS plays a significant role in the development of advanced materials:

- Silicone Rubber Production: As an intermediate in silicone rubber manufacturing, TMCS acts as a crosslinking agent that imparts elasticity and heat resistance to the final product. This property is essential for applications requiring flexible and durable materials .

- Modification of MCM-41: The silylation of mesoporous materials like MCM-41 with TMCS has been investigated for its effect on surface hydrophobicity and adsorption characteristics. The degree of functional group coverage can be systematically controlled, enhancing the material's performance in various applications .

Case Study 1: Superhydrophobic Coatings

A study demonstrated the effectiveness of TMCS-modified SiO2 nanoparticles in creating superhydrophobic surfaces. The coatings exhibited a high contact angle (up to 165°) and low roll-off angle (<10°), indicating excellent self-cleaning properties suitable for construction materials .

Case Study 2: Silylation of Calcium Hydroxide

Research focused on the silylation reaction of calcium hydroxide with TMCS revealed a three-stage conversion process. The study utilized various analytical techniques such as X-ray phase analysis and IR spectroscopy to characterize the modified products, demonstrating significant changes in chemical properties over time .

作用机制

The mechanism of action of chlorotrimethoxysilane primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanol groups, which can then condense to form siloxane bonds. These reactions are crucial for its applications in surface modification and polymer synthesis .

相似化合物的比较

trimethoxychlorosilane can be compared with other similar organosilicon compounds, such as trimethylsilyl chloride and chlorotriethoxysilane.

Trimethylsilyl chloride: This compound is similar in structure but has three methyl groups instead of methoxy groups. It is less reactive towards hydrolysis compared to chlorotrimethoxysilane.

Chlorotriethoxysilane: This compound has ethoxy groups instead of methoxy groups, making it slightly less volatile and more stable under certain conditions

This compound is unique due to its high reactivity and versatility, making it suitable for a wide range of applications in different fields.

生物活性

Trimethoxychlorosilane, a silane compound, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including mutagenicity, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of three methoxy groups and a chlorine atom attached to a silicon atom. Its chemical structure can be represented as:

This unique structure contributes to its reactivity and interaction with biological systems.

Mutagenicity and Genotoxicity

Research has indicated that this compound exhibits varying degrees of mutagenic and genotoxic activity. A comprehensive study summarized in Table 1 highlights the results of in vitro and in vivo assays conducted on this compound.

The findings suggest that while this compound does not induce gene mutations or sister chromatid exchanges, it may lead to chromosome aberrations under certain conditions. The in vivo assays indicated no significant mutagenic potential in rat bone marrow.

Cytotoxicity Studies

Cytotoxic effects of this compound have been explored in various cell lines. A study reported that this compound exhibited cytotoxicity against specific cancer cell lines, with IC50 values indicating its effectiveness:

- PC-3 (prostate cancer) : IC50 = 17.22 µM

- A549 (lung cancer) : IC50 = 5.33 µM

- MDA-MB-435s (breast cancer) : IC50 = 11.82 µM

These results highlight the compound's potential as an antitumor agent, particularly due to its selective toxicity towards cancer cells compared to normal cells, as evidenced by a selective index of 117.30 for the dihydroartemisinin esterified with this compound .

The mechanisms underlying the biological activities of this compound are not fully elucidated but appear to involve modulation of cellular pathways related to apoptosis and cell cycle regulation. For instance, studies have shown that derivatives based on this compound can affect L-type calcium currents in cardiomyocytes, leading to alterations in action potential duration .

Case Studies and Applications

Several case studies have documented the application of this compound derivatives in drug development:

- Antitumor Activity : A derivative demonstrated significant cytotoxic effects against multiple cancer cell lines while showing minimal toxicity to normal cells.

- Antimicrobial Properties : Research indicated that certain derivatives possess antimicrobial activity suitable for agricultural applications .

- Insecticidal Activity : Compounds derived from this compound have been studied for their insecticidal properties against agricultural pests, showcasing a dual role as both therapeutic agents and agricultural protectants .

属性

IUPAC Name |

chloro(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClO3Si/c1-5-8(4,6-2)7-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVJWBYNOWIOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](OC)(OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342000 | |

| Record name | Chloro(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4668-00-2 | |

| Record name | Chloro(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does chlorotrimethoxysilane contribute to the creation of ordered silica-based materials?

A1: Chlorotrimethoxysilane acts as a versatile precursor for building ordered silica-based materials. [] It can be used to synthesize stable tert-alkoxysilanetriols, which serve as molecular building blocks. [] Upon controlled hydrolysis and polycondensation, these silanetriols can form ordered silica-organic nanocomposites with distinct laminated morphologies. []

Q2: Can you explain the role of chlorotrimethoxysilane in creating microporous silica and its significance?

A2: Chlorotrimethoxysilane is crucial in a multi-step synthesis of microporous silica. It's first used to silylate tert-alkoxysilanetriols, resulting in well-defined oligomeric alkoxysilanes. [] These oligomers then undergo hydrolysis and polycondensation, followed by acid treatment to yield the final microporous silica with tightly controlled pore sizes. [] This controlled porosity is highly valuable in applications requiring specific surface area and adsorption properties.

Q3: The research mentions a "click reaction" involving a derivative of chlorotrimethoxysilane. Could you elaborate on this reaction and its relevance to material properties?

A3: Researchers synthesized 3-azidopropyltrimethoxysilane using chlorotrimethoxysilane as a starting material. [] This azide-functionalized silane then underwent a click reaction with propargyl alcohol, attaching a magnetic nanoparticle to the silane structure. [] This click reaction impacted the material's thermal properties; specifically, it reduced the glass transition temperature of the resulting composite. [] This control over thermal properties is essential for tailoring materials for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。